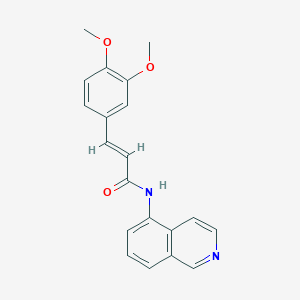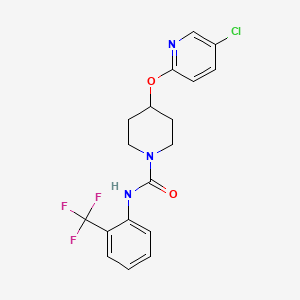
4-((5-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-chloropyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2 and its molecular weight is 399.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis Under Microwave Irradiation Research on tetrahydrobenzo[b]thiophene derivatives, including carboxamide derivatives obtained from reactions with primary and secondary amines under microwave irradiation, highlights the chemical versatility of similar compounds. These reactions demonstrate the compound's reactivity and potential application in synthesizing novel heterocyclic compounds with various functional groups (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Inhibitors of Soluble Epoxide Hydrolase The discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, through high-throughput screening, underscores the significance of the triazine heterocycle and phenyl group substitution for potency and selectivity. This research illustrates the potential biomedical applications of structurally similar compounds in developing new therapeutic agents (Thalji et al., 2013).
Glycine Transporter 1 Inhibitor Development The identification of a potent glycine transporter 1 (GlyT1) inhibitor showcases the application of compounds with similar structural frameworks in modulating neurotransmitter systems, which could have implications for treating neurological disorders (Yamamoto et al., 2016).
Biochemical and Pharmacological Applications
Allosteric Modulation of CB1 Optimization studies on indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) reveal the importance of specific structural features for enhancing binding affinity and cooperativity. This work demonstrates how subtle changes in the chemical structure can significantly impact biological activity, offering insights into the design of novel allosteric modulators (Khurana et al., 2014).
Antimicrobial Agent Development The synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents highlight the broad applicability of piperidine-1-carboxamide structures in developing new antimicrobials. Such research points to the ongoing need for novel compounds to combat resistant bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Tubulin Inhibition for Anticancer Therapy A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors, demonstrating the potential of structurally similar compounds in cancer therapy. Through SAR-guided optimization, compounds with potent antiproliferative activity were developed, illustrating the application in designing anticancer agents (Krasavin et al., 2014).
Propiedades
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-12-5-6-16(23-11-12)27-13-7-9-25(10-8-13)17(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-6,11,13H,7-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGTEDBVAHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
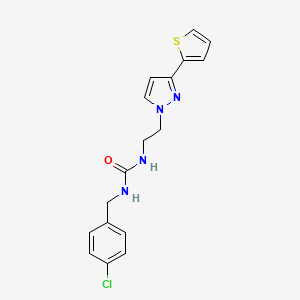
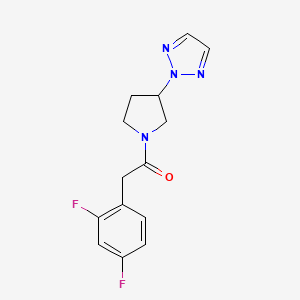
![1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2861722.png)
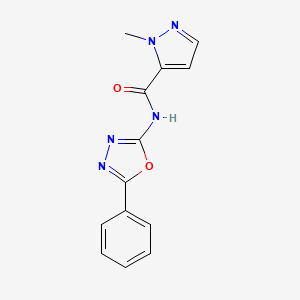
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)
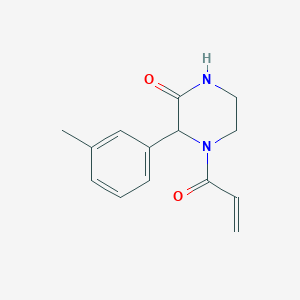
![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
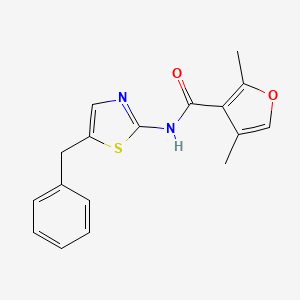
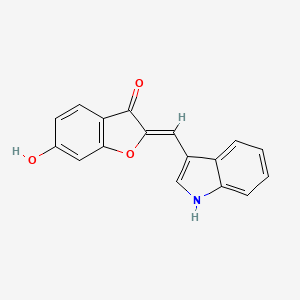
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
